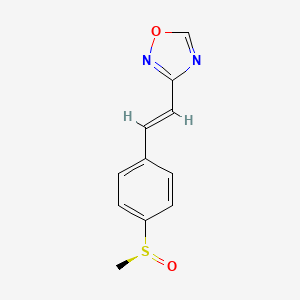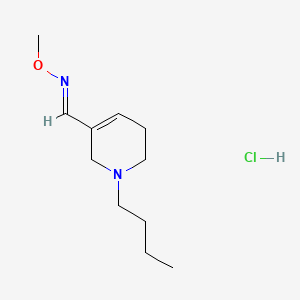
(E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride is a chemical compound with a complex structure that includes a pyridine ring, a butyl group, and an O-methyloxime functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride typically involves multiple steps. The starting material is often a pyridine derivative, which undergoes a series of reactions including alkylation, reduction, and oximation. The final step involves the formation of the hydrochloride salt to increase the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, (E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
The compound’s potential medicinal properties are of interest in drug discovery and development. It may exhibit biological activities that could be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its unique properties make it valuable for various applications.
Wirkmechanismus
The mechanism of action of (E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring may also participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-1,2,5,6-Tetrahydropyridine-3-carbaldehyde (E)-O-methyloxime hydrochloride
- 1-Butyl-1,2,5,6-Tetrahydropyridine-3-carbaldehyde (E)-O-methyloxime hydrochloride
Uniqueness
(E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to similar compounds.
Eigenschaften
CAS-Nummer |
139886-07-0 |
|---|---|
Molekularformel |
C11H21ClN2O |
Molekulargewicht |
232.75 g/mol |
IUPAC-Name |
(E)-1-(1-butyl-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride |
InChI |
InChI=1S/C11H20N2O.ClH/c1-3-4-7-13-8-5-6-11(10-13)9-12-14-2;/h6,9H,3-5,7-8,10H2,1-2H3;1H/b12-9+; |
InChI-Schlüssel |
AMIPJRWJKZIMEG-NBYYMMLRSA-N |
Isomerische SMILES |
CCCCN1CCC=C(C1)/C=N/OC.Cl |
Kanonische SMILES |
CCCCN1CCC=C(C1)C=NOC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


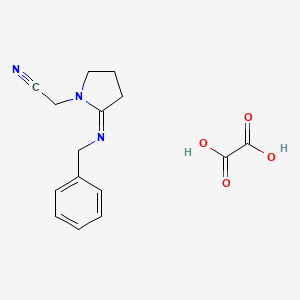
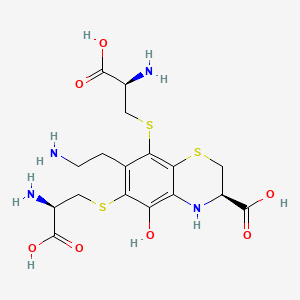
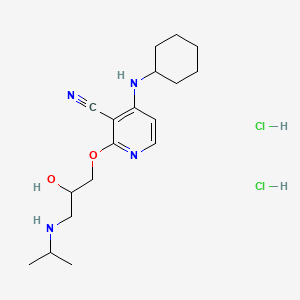
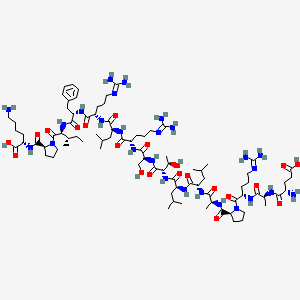
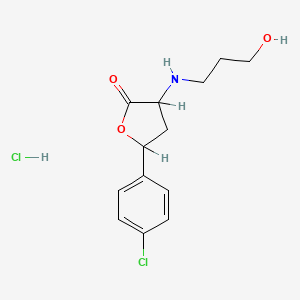
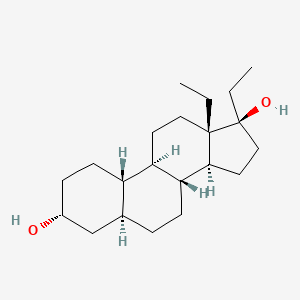
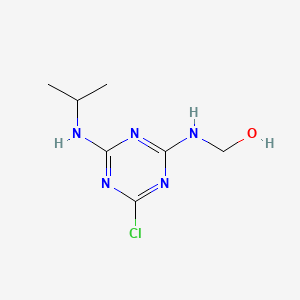
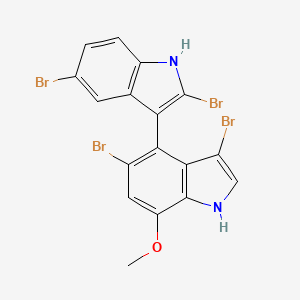
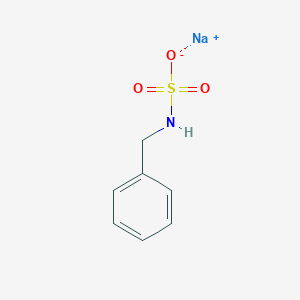

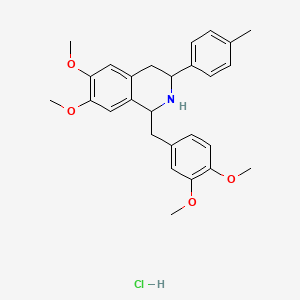
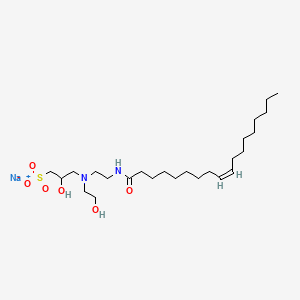
![1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate](/img/structure/B12755005.png)
